An In-depth Technical Guide to 4-Chlorobutyl Chloroformate: Chemical Properties and Experimental Protocols
An In-depth Technical Guide to 4-Chlorobutyl Chloroformate: Chemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobutyl chloroformate is a bifunctional organic compound of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure incorporates both a reactive chloroformate group and a terminal alkyl chloride, making it a versatile building block for the introduction of the 4-chlorobutoxycarbonyl protecting group or for use in the synthesis of more complex molecules through sequential reactions at its two distinct reactive sites. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-chlorobutyl chloroformate, detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its reactivity and safe handling.
Core Chemical and Physical Properties
The fundamental properties of 4-chlorobutyl chloroformate are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₅H₈Cl₂O₂ | |
| Molecular Weight | 171.02 g/mol | |
| CAS Number | 37693-18-8 | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 89-90 °C at 10 mmHg | |
| Density | 1.252 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.453 | |
| Flash Point | 96 °C (204.8 °F) - closed cup | |
| Solubility | Reacts with water. Soluble in many organic solvents. | |
| Stability | Moisture sensitive. Stable under recommended storage conditions (2-8°C, under inert atmosphere). | [1] |
Reactivity and Chemical Behavior
4-Chlorobutyl chloroformate's reactivity is dominated by the highly electrophilic carbonyl carbon of the chloroformate group, which is characteristic of acyl chlorides. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
Reaction with Nucleophiles
Alcohols: Reacts with alcohols in the presence of a base (e.g., pyridine, triethylamine) to form carbonates.
Amines: Reacts with primary and secondary amines to yield carbamates. This reaction is often used for the introduction of the 4-chlorobutoxycarbonyl protecting group onto amine-containing molecules.
Water (Hydrolysis): 4-Chlorobutyl chloroformate is highly susceptible to hydrolysis, reacting with water to decompose into 4-chlorobutanol, hydrochloric acid, and carbon dioxide. This necessitates handling the compound under anhydrous conditions.
The terminal alkyl chloride is less reactive than the chloroformate and can undergo nucleophilic substitution reactions under conditions that do not affect the chloroformate group, or after the chloroformate has been reacted.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of 4-chlorobutyl chloroformate. These protocols are based on established procedures for similar compounds and should be adapted and optimized as necessary. All procedures should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Synthesis of 4-Chlorobutyl Chloroformate from 4-Chlorobutanol and Triphosgene
This method utilizes triphosgene as a safer alternative to phosgene gas for the synthesis of chloroformates.[2][3][4]
Materials:
-
4-Chlorobutanol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Nitrogen or Argon gas
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Inert gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with an inert gas inlet, and a stopper. Place the flask in an ice bath.
-
Reagent Addition: Under a positive pressure of nitrogen or argon, charge the flask with 4-chlorobutanol and anhydrous dichloromethane. Add anhydrous pyridine to the solution.
-
In a separate flask, dissolve triphosgene in anhydrous dichloromethane.
-
Reaction: Slowly add the triphosgene solution to the stirred solution of 4-chlorobutanol and pyridine via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification by Vacuum Distillation
Due to its relatively high boiling point and thermal lability, purification of 4-chlorobutyl chloroformate is best achieved by vacuum distillation.[5][6]
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Setup: Assemble a dry short-path distillation apparatus. Ensure all joints are well-sealed.
-
Distillation: Place the crude 4-chlorobutyl chloroformate in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin gentle heating and stirring.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., 89-90 °C at 10 mmHg).
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere at 2-8 °C.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of the highly reactive 4-chlorobutyl chloroformate by GC-MS can be challenging. A derivatization step is often employed to convert it to a more stable compound. However, with a carefully developed method, direct analysis is possible.[7][8][9][10]
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for reactive analytes (e.g., a low-polarity phase like a 5% phenyl-methylpolysiloxane)
Direct Analysis Method (Illustrative):
-
Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column. The injector temperature should be kept as low as possible to prevent on-column decomposition (e.g., 200-220 °C).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low initial temperature (e.g., 50 °C) and ramp up to a final temperature that allows for elution without decomposition (e.g., up to 250 °C). A typical program might be: 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range appropriate for the parent ion and expected fragments (e.g., m/z 35-200).
Expected Mass Spectrum Fragments: The mass spectrum would be expected to show a molecular ion peak (m/z 170, considering the isotopes of chlorine), although it may be weak due to the compound's lability. Characteristic fragments would arise from the loss of chlorine (M-35), the chloroformyl group (M-63), and cleavage of the butyl chain.
Derivatization for GC-MS Analysis (Alternative):
To improve stability and chromatographic behavior, 4-chlorobutyl chloroformate can be derivatized prior to analysis. A common method is to react it with a stable alcohol, such as methanol or ethanol, in the presence of a base to form the corresponding stable carbonate, which can then be easily analyzed by GC-MS.
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃):
-
δ ~4.3 ppm (triplet, 2H, -CH₂-OCOOCl)
-
δ ~3.6 ppm (triplet, 2H, -CH₂-Cl)
-
δ ~1.9 ppm (multiplet, 4H, -CH₂-CH₂-)
-
-
¹³C NMR (CDCl₃):
-
δ ~150 ppm (C=O, chloroformate)
-
δ ~70 ppm (-CH₂-OCOOCl)
-
δ ~44 ppm (-CH₂-Cl)
-
δ ~28-30 ppm (-CH₂-CH₂-)
-
-
FTIR (neat):
-
~1775 cm⁻¹ (strong, C=O stretch of the chloroformate)
-
~1160 cm⁻¹ (strong, C-O stretch)
-
~650-750 cm⁻¹ (strong, C-Cl stretch)
-
Safety and Handling
4-Chlorobutyl chloroformate is a toxic and corrosive substance.[1][18] It causes severe skin burns and eye damage and is toxic if swallowed, in contact with skin, or if inhaled.[1][18]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, amines, and oxidizing agents.[1][19] Recommended storage temperature is 2-8 °C.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not use combustible materials. Ensure adequate ventilation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching with a suitable alcohol (e.g., isopropanol) under controlled conditions is a common method for deactivating residual chloroformate before disposal.
Conclusion
4-Chlorobutyl chloroformate is a valuable and versatile reagent in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations. However, its high reactivity, particularly its moisture sensitivity and toxicity, necessitates careful handling and storage. The experimental protocols and data provided in this guide are intended to support researchers in the safe and effective use of this compound in their work. As with any reactive chemical, it is crucial to perform a thorough risk assessment before beginning any experimental work.
References
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- 4. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US20040152911A1 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - ProQuest [proquest.com]
- 11. 4-Chlorobutyl acetate(6962-92-1) 1H NMR spectrum [chemicalbook.com]
- 12. Butyl chloroformate(592-34-7) 1H NMR [m.chemicalbook.com]
- 13. 4-CHLOROBUTYL BENZOATE(946-02-1) 13C NMR [m.chemicalbook.com]
- 14. 4-CHLOROBUTYRIC ACID(627-00-9) 1H NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
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- 17. researchgate.net [researchgate.net]
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